4-Anthracen-2-yl-4-oxo-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anthracen-2-yl-4-oxo-butyric acid is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of an anthracene moiety attached to a butyric acid backbone, which includes a ketone functional group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of 4-anthracen-2-yl-4-oxo-butyric acid typically involves the reaction of anthracene derivatives with butyric acid derivatives under specific conditions. One common method includes the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole, followed by cyclocondensation with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide to yield the desired product . The reaction conditions often involve refluxing in dry benzene for several hours .
Chemical Reactions Analysis
4-anthracen-2-yl-4-oxo-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and semicarbazide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-anthracen-2-yl-4-oxo-butyric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-anthracen-2-yl-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can participate in redox reactions, influencing cellular metabolism .
Comparison with Similar Compounds
4-anthracen-2-yl-4-oxo-butyric acid can be compared with other similar compounds, such as:
- 4-anthracen-9-yl-4-oxo-butyric acid
- 4-oxo-4-phenanthren-2-yl-butyric acid
- 4-oxo-4-(2-oxocyclohexyl)butyric acid
- 4-oxo-4-phenyl-butyric acid
- 4-(3,4-dimethoxy-phenyl)-4-oxo-butyric acid These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and applications.
Properties
CAS No. |
73693-24-0 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-anthracen-2-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(7-8-18(20)21)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8H2,(H,20,21) |
InChI Key |
LZMNAKMECLHEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.